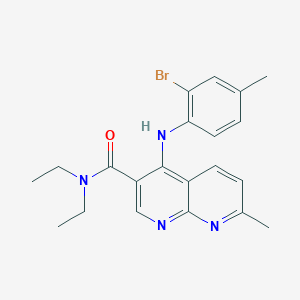

4-((2-bromo-4-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

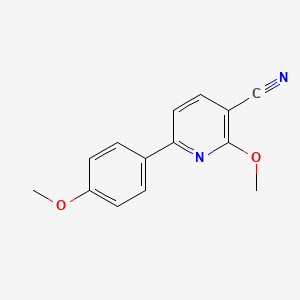

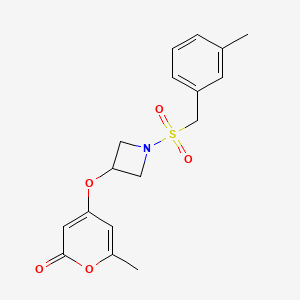

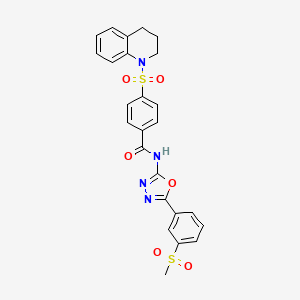

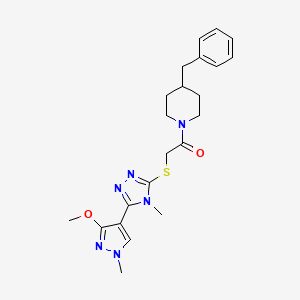

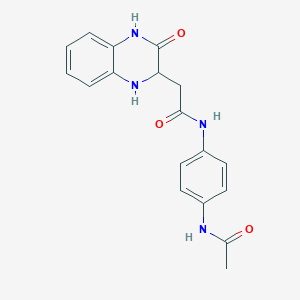

The compound is a complex organic molecule that includes a naphthyridine group, which is a type of nitrogen-containing heterocyclic compound. It also contains a bromo-methylphenyl group and a diethylamino group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The bromo-methylphenyl group would likely contribute significant steric bulk, and the diethylamino group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom on the bromo-methylphenyl group could potentially be a site of reactivity, as could the nitrogen atoms in the naphthyridine ring and the diethylamino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of heteroatoms .Aplicaciones Científicas De Investigación

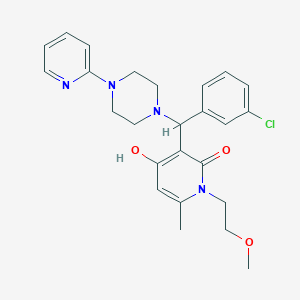

Synthesis and Antibacterial Activity

The compound falls within a class of substances explored for their antibacterial properties, particularly in the context of developing new antibiotics. A related study on pyridonecarboxylic acids demonstrated the synthesis and antibacterial activity of analogues with amino- and/or hydroxy-substituted cyclic amino groups, aiming to find compounds more active than existing treatments like enoxacin. This research highlights the potential of naphthyridine derivatives in creating effective antibacterial agents (Egawa et al., 1984).

Cytotoxic Activity for Cancer Treatment

Naphthyridine derivatives have also been investigated for their cytotoxic effects, with a focus on treating cancer. Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has shown potent cytotoxicity against murine leukemia and Lewis lung carcinoma, with some compounds demonstrating significant in vivo efficacy against cancer models. This line of study suggests the compound’s framework could be utilized for developing novel anticancer agents (Deady et al., 2005).

Chemiluminescence in Analytical Chemistry

Another application involves the use of naphthyridine derivatives in analytical chemistry as derivatization reagents for carboxylic acids and amines, enhancing detection sensitivity in liquid chromatography with electrogenerated chemiluminescence. This indicates the utility of such compounds in developing advanced methods for chemical analysis, providing highly sensitive derivatives for the detection of fatty acids and other substances (Morita & Konishi, 2002).

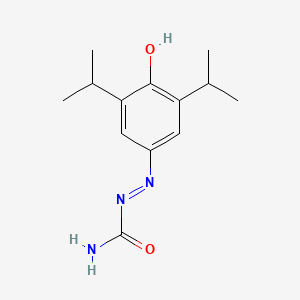

Potential in Gastric H+,K+-ATPase Inhibition

Research into thieno[2,3-c]-1,5-naphthyridines substituted with different amino-containing groups aimed at evaluating their effects on H+,K+-ATPase activity suggests possible applications in treating conditions related to gastric acid secretion. Although the inhibitory potency was not high enough for pharmacological interest, this pathway illustrates the compound’s relevance in exploring treatments for gastric disorders (Björk et al., 1996).

Antimalarial Activity

The potential antimalarial activity of naphthyridin-4-amines, including those with substitutions similar to the compound , has been investigated. Compounds designed around the naphthyridine core structure have shown significant activity against Plasmodium species, highlighting a promising area for developing new antimalarial treatments (Barlin & Tan, 1985).

Mecanismo De Acción

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a ligand for a particular protein, its mechanism of action would depend on the specific molecular targets it interacts with .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-bromo-4-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN4O/c1-5-26(6-2)21(27)16-12-23-20-15(9-8-14(4)24-20)19(16)25-18-10-7-13(3)11-17(18)22/h7-12H,5-6H2,1-4H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEADJDBYKCEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)C)Br)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)

![(2Z)-2-[(2,3-dimethylphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2605184.png)

![N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B2605195.png)

![N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2605196.png)